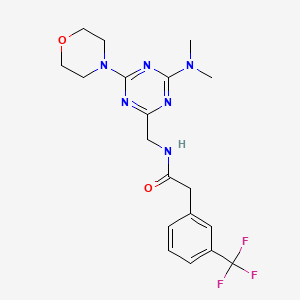

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a 1,3,5-triazine derivative featuring a dimethylamino group at the 4-position, a morpholino group at the 6-position, and a methyl-linked acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. The triazine core is a hallmark of bioactive molecules, often leveraged for its electron-deficient nature, enabling interactions with biological targets such as kinases or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholino and dimethylamino groups contribute to solubility and electronic modulation .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N6O2/c1-27(2)17-24-15(25-18(26-17)28-6-8-30-9-7-28)12-23-16(29)11-13-4-3-5-14(10-13)19(20,21)22/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZHDKYPSHSIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several steps:

Formation of the Triazine Ring: : The initial step involves the formation of the triazine ring by reacting cyanuric chloride with dimethylamine and morpholine under controlled temperature and pH conditions.

Attachment of the Trifluoromethylphenyl Group: : The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This might include:

Using Automated Reactors: : To ensure consistent temperature control and mixing.

Catalysts and Reagents: : Employing more efficient catalysts and reagents to improve yield and reduce reaction time.

Purification Techniques: : Utilizing chromatographic techniques for the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions:

Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions might involve hydride donors like sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or basic medium.

Reduction: : Sodium borohydride in methanol or ethanol.

Substitution: : Various nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: : Carboxylic acid derivatives or hydroxylated products.

Reduction: : Reduced acetamide derivatives.

Substitution: : Substituted triazine or phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives with triazine cores have shown promising results against various cancer cell lines. A study reported percent growth inhibitions (PGIs) of over 75% against multiple cancer types when tested with related compounds .

Case Study: Inhibition of Tumor Cell Proliferation

A derivative of the triazine compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cell death in cancerous cells.

Enzyme Interaction Studies

The compound's mechanism of action may involve interactions with specific enzymes or receptors. The triazine ring can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to targets such as carbonic anhydrase.

Pharmacological Potential

The presence of morpholino and dimethylamino groups suggests potential applications in pharmacology. These groups are known for their role in enhancing the bioavailability and efficacy of pharmaceutical agents.

Bioactivity Assessment

Studies have indicated that compounds with similar structures can exhibit antimicrobial and anti-inflammatory activities, making them suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its interaction with specific molecular targets:

Enzyme Inhibition: : By binding to the active sites of enzymes, this compound can inhibit their activity.

Receptor Modulation: : It may modulate the activity of certain cellular receptors, influencing various signaling pathways.

Pathway Interaction: : The compound can interfere with biochemical pathways, affecting the synthesis or degradation of crucial biomolecules.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences between the target compound and analogs:

Pharmacological and Physicochemical Properties

- Solubility: Morpholino and dimethylamino groups enhance aqueous solubility relative to purely aromatic analogs (e.g., nitro- or chlorophenyl derivatives) .

- Metabolic Stability : CF₃ groups resist oxidative metabolism, offering advantages over methoxy or nitro groups, which are prone to demethylation or reduction .

Research Findings and Limitations

- Kinase Inhibition: Morpholino-triazines are known PI3K/mTOR inhibitors. The dimethylamino group in the target compound may fine-tune selectivity compared to bis(morpholino) derivatives, which exhibit broader kinase interactions .

- Data Gaps: Limited pharmacological data for the target compound exist in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine core with a morpholino substituent and a trifluoromethyl phenyl group. Its molecular formula is with an approximate molecular weight of 304.36 g/mol. The unique combination of functional groups enhances its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

| Key Functional Groups | Triazine, Morpholine, CF3 |

Enzyme Inhibition

Preliminary studies have indicated that this compound acts as an enzyme inhibitor , potentially targeting specific enzymes involved in cancer cell proliferation. The mechanism may involve binding to the active sites of these enzymes, thereby disrupting critical cellular processes necessary for tumor survival and growth.

Anticancer Properties

Research suggests that derivatives of this compound exhibit anticancer activity by interfering with signaling pathways in cancer cells. The presence of the dimethylamino group may enhance its lipophilicity, improving cellular uptake and efficacy against various cancer types.

Neuroprotective Effects

The morpholino group is associated with neuroprotective properties, suggesting potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems and protecting neuronal cells from excitotoxicity.

The biological activity of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide may be attributed to:

- Enzyme Binding : The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways.

- Inhibition of Cellular Processes : By disrupting enzyme function, it can lead to apoptosis in cancer cells or reduce neuronal excitability.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Anticancer Activity :

- A study demonstrated that triazine derivatives exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

-

Neuroprotective Effects :

- Research on similar morpholino compounds indicated protective effects against oxidative stress in neuronal cells, highlighting the potential for treating neurodegenerative diseases.

- Enzyme Inhibition :

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

Synthesis of this compound requires careful selection of reagents and reaction conditions. Nucleophilic substitution reactions involving amines or alcohols are critical for modifying the triazine core. Polar solvents like DMF or DMSO at elevated temperatures (~80–120°C) are typically used to facilitate substitution at the 4- and 6-positions of the triazine ring . For example, details a reflux procedure using ethanol for pyrazoline-triazine hybrids, highlighting the importance of temperature control and solvent purity to avoid side reactions .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation experiments:

- Hydrolysis : Test under acidic (HCl) and basic (NaOH) conditions at 37–60°C. Monitor degradation via HPLC or LC-MS to identify cleavage products (e.g., trifluoromethylphenyl acetate or morpholine-triazine fragments) .

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. suggests oxidation/reduction sensitivity, so inert atmospheres (N₂/Ar) may be necessary during handling .

Q. What spectroscopic techniques are optimal for structural confirmation?

- NMR : Use ¹H/¹³C NMR to resolve the dimethylamino, morpholino, and trifluoromethylphenyl groups. The trifluoromethyl group’s ¹⁹F NMR signal (~-60 ppm) is critical for purity assessment .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the triazine core and acetamide side chain .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or binding interactions?

Density functional theory (DFT) calculations can model:

- Electrophilic sites : Identify reactive positions on the triazine ring for further functionalization (e.g., substitution at the 2-position).

- Intermolecular interactions : Simulate binding to biological targets (e.g., kinases) by analyzing electrostatic potential maps of the trifluoromethylphenyl group and morpholino ring . highlights the trifluoromethyl group’s role in enhancing lipophilicity, which can be validated via molecular docking studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of solvent effects (e.g., DMSO toxicity).

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.

- Theoretical alignment : Link results to established mechanisms (e.g., kinase inhibition) using frameworks like structure-activity relationship (SAR) models, as emphasized in .

Q. How can researchers design experiments to investigate the compound’s selectivity in multi-target systems?

- Kinase profiling panels : Screen against a broad panel of kinases (e.g., EGFR, PI3K) to identify off-target effects.

- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive dyes) to quantify binding affinity in real time.

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches.

- Byproduct formation : Optimize stoichiometry of reagents (e.g., NaIO₄ in THF/H₂O mixtures, as in ) to minimize side products .

- Process control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.